molecular formula C21H18F3N3O3 B2952730 3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034348-30-4

3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2952730
CAS RN: 2034348-30-4
M. Wt: 417.388
InChI Key: DDRBSLGDAOKTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Novel Synthesis Techniques

Research has shown innovative synthesis methods for quinazoline derivatives, including 3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. For instance, ultrasound-assisted synthesis provides a novel mechanism for forming benzimidazo[2,1-b]quinazolin-1(1H)-ones via a piperidine-catalyzed three-component reaction, demonstrating the compound's role in facilitating complex chemical reactions (Li-Hsun Chen et al., 2016).

Antimicrobial Studies

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and their in vitro screening against bacterial and fungal species highlights the compound's potential in developing new antimicrobial agents (Ravi R. Vidule, 2011).

Hypotensive Agents

Research on the synthesis of quinazoline dione derivatives, including modifications to this compound, has explored their potential as hypotensive agents. Studies on 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione and its derivatives demonstrate significant activity in relaxing blood vessels, indicating the potential for developing new cardiovascular drugs (Y. Eguchi et al., 1991).

Anticancer Research

Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities, suggesting their application as anticancer agents. Novel quinazolinone derivatives with promising cytotoxic activity against cancer cell lines have been developed, highlighting the compound's relevance in cancer research (Safoora Poorirani et al., 2018).

Herbicide Development

Investigations into triketone-containing quinazoline-2,4-dione derivatives have shown significant herbicidal activity, suggesting the potential of these compounds in agricultural applications. The development of novel herbicides based on quinazoline derivatives underscores the versatility of this chemical structure in addressing diverse scientific challenges (Da-Wei Wang et al., 2014).

properties

IUPAC Name

3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c22-21(23,24)16-7-3-1-5-14(16)18(28)26-11-9-13(10-12-26)27-19(29)15-6-2-4-8-17(15)25-20(27)30/h1-8,13H,9-12H2,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRBSLGDAOKTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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